molecular formula C9H10BrFO B1382072 1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene CAS No. 66472-42-2

1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene

Cat. No. B1382072
CAS RN: 66472-42-2
M. Wt: 233.08 g/mol
InChI Key: DNNGYSNGPXZWLH-UHFFFAOYSA-N
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Description

“1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene” is a chemical compound that likely contains a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. Attached to this ring are a methoxy group (-OCH3), a bromo-fluoroethyl group (-CH2-CH(Br)F), and a hydrogen atom .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene” would be characterized by the presence of a benzene ring, a bromo-fluoroethyl group, and a methoxy group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .


Chemical Reactions Analysis

The reactivity of “1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene” would likely be influenced by the presence of the bromo-fluoroethyl and methoxy groups. The bromine atom is a good leaving group, suggesting that this compound might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene” would be influenced by its molecular structure. For example, the presence of the bromo-fluoroethyl group might increase its density and boiling point compared to benzene .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study describes the synthesis of diphosphene and fluorenylidenephosphine using a structurally related bromobenzene compound. The research highlights the influence of electronic perturbations in the methoxy group, as indicated by UV–vis spectra and NMR chemical shifts, suggesting potential applications in the synthesis of specialized chemical compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Mesogenic Properties and Liquid Crystals

  • Another study involved the reaction of pseudo‐glucal with Grignard reagents derived from bromomethoxybenzene variants, leading to the synthesis of β‐C‐aryl glycosides. These compounds serve as chiral precursor compounds for the creation of chiral liquid crystals, indicating the compound’s role in advancing materials science, particularly in the field of liquid crystal display technology (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Fragrance Synthesis

  • The compound has been used in fragrance synthesis, where it was involved in the coupling reaction to produce floral fragrances, showcasing its importance in the perfume industry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Electrochemical Applications

  • In the realm of energy storage, 4-bromo-2-fluoromethoxybenzene has been used as a bi-functional electrolyte additive for lithium-ion batteries. It showed potential for enhancing thermal stability and providing overcharge protection, making it a valuable compound in improving the safety and longevity of batteries (Zhang, 2014).

Monomer Synthesis for Liquid Crystals

  • The synthesis and characterization of novel monomers containing para-methoxyazobenzene as the mesogenic group were reported. These monomers are used in liquid crystals, demonstrating the compound’s utility in producing materials with unique electromagnetic properties, which are vital for displays and other optical devices (Wang, Li, Yu, Guo, Chen, Li, & Zhou, 2000).

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGYSNGPXZWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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